molecular formula C8H9FN2 B8497727 N-allyl-3-fluoropyridin-2-amine CAS No. 944401-74-5

N-allyl-3-fluoropyridin-2-amine

Cat. No. B8497727
CAS RN: 944401-74-5
M. Wt: 152.17 g/mol
InChI Key: WZNXEJSXXBACEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C8H9FN2 and its molecular weight is 152.17 g/mol. The purity is usually 95%.
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properties

CAS RN

944401-74-5

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

3-fluoro-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H9FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)

InChI Key

WZNXEJSXXBACEB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC=N1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a preformed bright-yellow complex of Pd(dppf)Cl2CH2Cl2 (41 mg, 0.05 mmol), dppf (83 mg, 0.15 mmol) and NaOt-Bu (1.4 g, 15 mmol) in THF (20 mL) was added 2-chloro-3-fluoropyridine (1.32 g, 10 mmol) and allylamine (1.2 mL, 15 mmol). The mixture was sparged with nitrogen and the pressure vessel was capped and sealed. The reaction was heated at 65-70° C. for 16 hours. The cooled reaction was filtered through a plug of Celite and the pad was washed with EtOAc (30 mL). The solvent was removed under reduced pressure to give a brown thick oil. The crude product was purified by silica gel chromatography eluting with 5% MeOH in EtOAc. The product-containing fractions were diluted with EtOAc (100 mL) and extracted with 1 M HCl (2×50 mL). The aqueous acidic product was lyophilized to a light brown solid giving N-allyl-3-fluoropyridin-2-amine as an HCl salt (1.6 g, 85%). LC/MS (m/z): 153.1 (MH+), Rt 0.5 minutes.
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
83 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a preformed bright-yellow complex of Pd(dppf)Cl2 CH2Cl2 (41 mg, 0.05 mmol), dppf (83 mg, 0.15 mmol) and NaOt-Bu (1.4 g, 15 mmol) in THF (20 mL) was added 2-chloro-3-fluoropyridine (1.32 g, 10 mmol) and allylamine (1.2 mL, 15 mmol). The mixture was sparged with nitrogen and the pressure vessel was capped and sealed. The reaction was heated at 65-70° C. for 16 hours. The cooled reaction was filtered through a plug of Celite and the pad was washed with EtOAc (30 mL). The solvent was removed under reduced pressure to give a brown thick oil. The crude product was purified by silica gel chromatography eluting with 5% MeOH in EtOAc. The product-containing fractions were diluted with EtOAc (100 mL) and extracted with 1 M HCl (2×50 mL). The aqueous acidic product was lyophilized to a light brown solid giving N-allyl-3-fluoropyridin-2-amine as an HCl salt (1.6 g, 85%). LC/MS (m/z): 153.1 (MH+), Rt 0.5 minutes.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One
Name
Quantity
83 mg
Type
catalyst
Reaction Step One

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